molecular formula C8H4F5NO B14079426 N-(2,5-difluorophenyl)-2,2,2-trifluoroacetamide

N-(2,5-difluorophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B14079426
M. Wt: 225.11 g/mol
InChI Key: KHOIHTLWSRIGPX-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of fluorine atoms on its phenyl and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,5-difluoroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,5-difluoroaniline+trifluoroacetic anhydrideThis compound\text{2,5-difluoroaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} 2,5-difluoroaniline+trifluoroacetic anhydride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.

Major Products

    Substitution Reactions: Products depend on the nucleophile used. For example, using hydroxide ions can yield a phenol derivative.

    Hydrolysis: The major products are 2,5-difluoroaniline and trifluoroacetic acid.

Scientific Research Applications

N-(2,5-difluorophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which N-(2,5-difluorophenyl)-2,2,2-trifluoroacetamide exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may inhibit specific enzymes by binding to their active sites. The presence of fluorine atoms can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-difluorophenyl)-2-pyrazinecarboxamide
  • 2,5-difluorophenyl isocyanate
  • 2,5-difluoroaniline

Uniqueness

N-(2,5-difluorophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of both difluorophenyl and trifluoroacetamide groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H4F5NO

Molecular Weight

225.11 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H4F5NO/c9-4-1-2-5(10)6(3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15)

InChI Key

KHOIHTLWSRIGPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)C(F)(F)F)F

Origin of Product

United States

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